D-102 Dye
Overview
Description
D-102 Dye is an indoline-based organic dye known for its high efficiency as a photosensitizer. It is commonly used in dye-sensitized solar cells (DSSCs) due to its strong absorption coefficient and high extinction coefficient compared to ruthenium dyes . The molecular formula of this compound is C37H30N2O3S2, and it has a molecular weight of 614.78 .
Mechanism of Action
Target of Action
The primary target of D-102 Dye is the semiconducting electrode in solar cells . The dye is used as a photosensitizer, which absorbs light and transfers the energy to the semiconductor .
Mode of Action
This compound, when exposed to light, absorbs photons and gets excited to a higher energy state . This energy is then transferred to the semiconductor, initiating the process of electron injection . The dye then returns to its ground state by accepting an electron from the electrolyte, thus completing the cycle .
Biochemical Pathways
The energy transfer from the dye to the semiconductor triggers the generation of electric current .
Pharmacokinetics
Its properties relevant to its function in solar cells include a strong absorption coefficient and a high extinction coefficient compared to the ruthenium dye .
Result of Action
The result of this compound’s action is the generation of electric current in dye-sensitized solar cells . Its use leads to a power conversion efficiency of over 4% , contributing to the overall performance of the solar cell .
Action Environment
The action of this compound is influenced by environmental factors such as light intensity and temperature . The dye’s absorption of light is a critical step in its mode of action, and thus the availability of light directly affects its efficacy . Additionally, the dye adsorption process is carried out at a specific temperature (30 °C) for optimal results .
Preparation Methods
The synthesis of D-102 Dye involves multiple steps starting from suitable starting materials. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
D-102 Dye undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the dye’s electronic properties, affecting its performance in applications like DSSCs.
Substitution: Substitution reactions can introduce different functional groups, altering the dye’s properties and applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
D-102 Dye has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in DSSCs, improving the efficiency of solar energy conversion.
Medicine: Investigated for use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic electronic devices and sensors.
Comparison with Similar Compounds
D-102 Dye is unique due to its high extinction coefficient and strong absorption properties, making it more efficient than many other dyes used in DSSCs. Similar compounds include:
D149 Dye: Another indoline-based dye with similar applications but different absorption characteristics.
N749 Black Dye: Known for its broad absorption spectrum, used in DSSCs for enhanced light harvesting.
D205 Dye: A ruthenium-based dye with high efficiency but higher cost compared to this compound.
This compound stands out due to its cost-effectiveness and high performance in various applications.
Properties
IUPAC Name |
2-[(5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H30N2O3S2/c40-35(41)23-38-36(42)34(44-37(38)43)22-25-16-19-33-31(21-25)29-12-7-13-32(29)39(33)28-17-14-24(15-18-28)20-30(26-8-3-1-4-9-26)27-10-5-2-6-11-27/h1-6,8-11,14-22,29,32H,7,12-13,23H2,(H,40,41)/b34-22- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMCROHUTRXETK-VQNDASPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)N(C3=C2C=C(C=C3)C=C4C(=O)N(C(=S)S4)CC(=O)O)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(C1)N(C3=C2C=C(C=C3)/C=C\4/C(=O)N(C(=S)S4)CC(=O)O)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H30N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728325 | |
Record name | [(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652145-28-3 | |
Record name | [(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 652145-28-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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